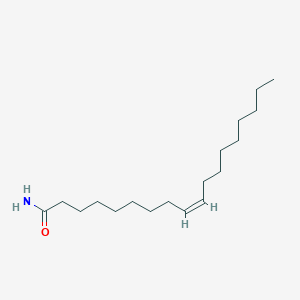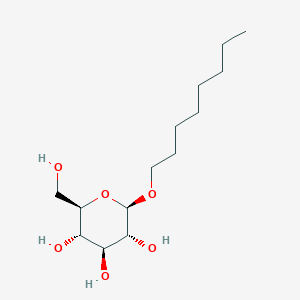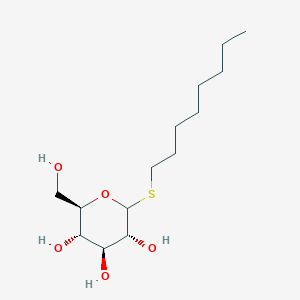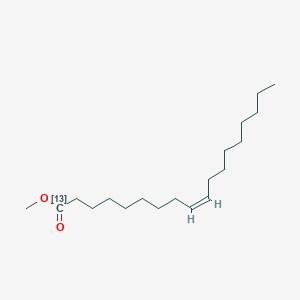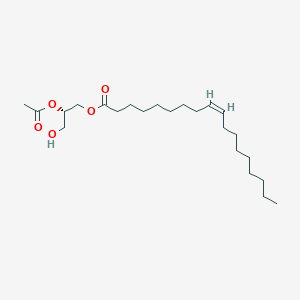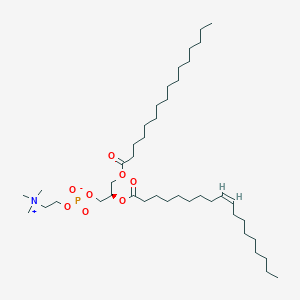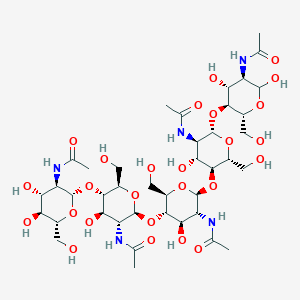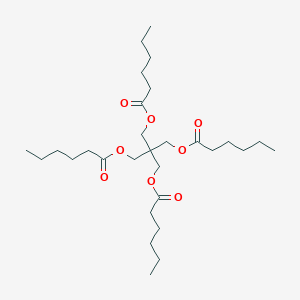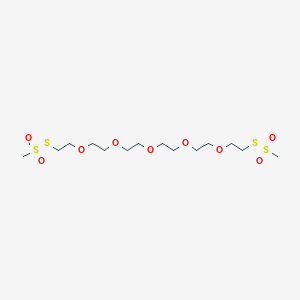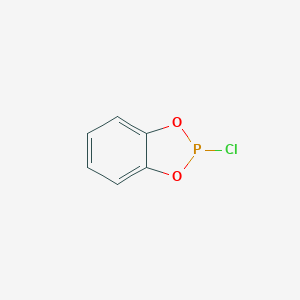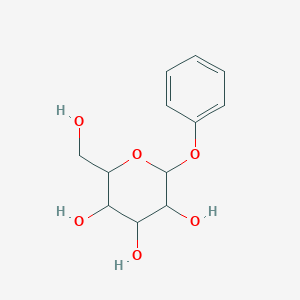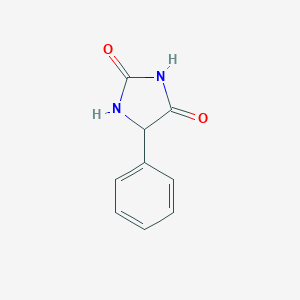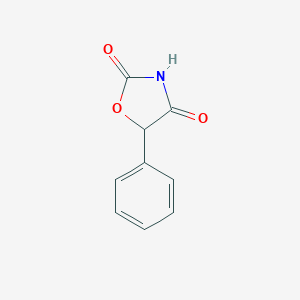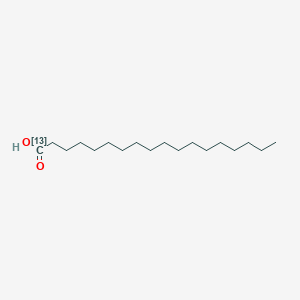
Octadecanoic acid-1-13C
Overview
Description
Octadecanoic acid-1-13C, also known as 1-13C-Octadecanoic acid, is a product in the category of Stable Isotope Labeled (SIL) Fatty Acids and Esters . .
Molecular Structure Analysis
The molecular formula of Octadecanoic acid-1-13C is C18H36O2 . The molecular weight is 285.47 . The structure can be represented by the SMILES string: O=C(O)CCCCCCCCCCCCCCCCC .Physical And Chemical Properties Analysis
Octadecanoic acid-1-13C is a solid substance . It has a melting point of 68-70 °C and a boiling point of 361 °C . It is slightly soluble in chloroform and ethyl acetate .Scientific Research Applications
Stearic acid-1-13C, also known as Octadecanoic acid-1-13C, is a type of saturated fatty acid that comes from many animal and vegetable fats and oils . It’s a waxy solid and is often used in the production of detergents, soaps, and cosmetics. Stearic acid-1-13C is also used in the manufacture of release agents, softening agents, and defoamers .
In scientific research, Stearic acid-1-13C is often used as an internal standard for the quantification of stearic acid . It’s particularly useful in studies involving lipidomics, metabolism, and metabolomics . For example, it has been used in dairy ewes to measure in vivo endogenous synthesis of milk oleic acid and stearoyl-CoA desaturase activity .
- Stearic acid-1-13C is commonly used in the production of cosmetics and personal care products . It acts as an emulsifying agent, helping to mix oil and water-based ingredients, and as a hardening agent, providing texture and consistency to products like soaps and candles .
- In the leather industry, Stearic acid-1-13C is used as a softening agent and conditioner . It enhances the flexibility and feel of leather, contributing to the production of high-quality leather goods such as shoes, bags, and upholstery .
- Stearic acid-1-13C can be used in the pharmaceutical industry as an excipient, a substance used to improve the characteristics of the active ingredients in drugs .
- In the food industry, Stearic acid-1-13C is used as a stabilizer, thickener, and emulsifier . It helps to maintain the consistency of food products and can also be used as a release agent in baking.
- Stearic acid-1-13C is often used in scientific research as an internal standard for the quantification of stearic acid . It’s particularly useful in studies involving lipidomics, metabolism, and metabolomics .
Cosmetics and Personal Care Products
Leather Industry
Pharmaceuticals
Food Industry
Research and Development
Chemical Industry
- Stearic acid-1-13C is used in chemical synthesis as a labeled compound . The 13C label allows for the tracking of the compound through various reactions, providing valuable information about reaction mechanisms and pathways .
- In metabolic studies, Stearic acid-1-13C can be used to investigate the metabolism of stearic acid . The 13C label allows for the tracking of the compound through various metabolic pathways .
- Stearic acid-1-13C is used in lipidomics, a branch of metabolomics focused on the study of cellular lipid molecular species . The 13C label allows for the tracking of the compound in lipid metabolic pathways .
- In pharmaceutical research, Stearic acid-1-13C can be used to study the absorption, distribution, metabolism, and excretion (ADME) of stearic acid . The 13C label allows for the tracking of the compound in these processes .
- In nutritional studies, Stearic acid-1-13C can be used to investigate the digestion and absorption of dietary fats . The 13C label allows for the tracking of the compound in these processes .
Chemical Synthesis
Metabolic Studies
Lipidomics
Pharmaceutical Research
Nutritional Studies
Environmental Science
Safety And Hazards
properties
IUPAC Name |
(113C)octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-CPZJZEHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583512 | |
| Record name | (1-~13~C)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stearic acid-1-13C | |
CAS RN |
85541-42-0 | |
| Record name | (1-~13~C)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85541-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

